2-(2-oxopropyl)benzoic Acid

説明

Positioning within Benzoic Acid Derivatives and Ketone-Containing Organic Acids

2-(2-Oxopropyl)benzoic acid holds a distinct position at the intersection of two significant classes of organic compounds: benzoic acid derivatives and ketone-containing organic acids.

Ketone-Containing Organic Acids: The inclusion of a ketone functional group (a carbonyl group bonded to two other carbon atoms) within the propyl side chain classifies this compound as a keto acid. This dual functionality of a carboxylic acid and a ketone within the same molecule provides multiple reactive sites. This allows for its participation in a diverse array of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.

The unique arrangement of these functional groups—an oxopropyl group at the ortho-position to the carboxyl group on the benzene (B151609) ring—imparts specific chemical characteristics and potential for intramolecular interactions.

Rationale for Academic Investigation and Broader Research Context

The academic investigation into this compound and related compounds is driven by several factors within the broader context of chemical research:

Synthetic Utility: The bifunctional nature of this compound makes it a valuable precursor and intermediate in organic synthesis. The carboxylic acid can undergo esterification or amidation, while the ketone can participate in nucleophilic additions, reductions, or condensations. This versatility is explored for the construction of complex molecular architectures, including heterocyclic compounds.

Exploration of Biological Activity: Benzoic acid derivatives, as a class, are known to exhibit a wide spectrum of biological activities. ontosight.ai Researchers investigate novel derivatives like this compound to explore new pharmacological potentials. The specific arrangement of functional groups can influence a molecule's ability to interact with biological targets such as enzymes and receptors. ontosight.ai

Material Science: The structural characteristics of such compounds can also be of interest in material science. For instance, derivatives of benzoic acid are sometimes explored for the production of specialty chemicals and materials. smolecule.com

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 2852-91-7 nih.gov |

| Molecular Formula | C₁₀H₁₀O₃ sigmaaldrich.com |

| Molecular Weight | 178.18 g/mol nih.govsigmaaldrich.com |

| SMILES | CC(=O)CC1=CC=CC=C1C(=O)O nih.gov |

| InChI Key | DZXVWJCTZXNVAU-UHFFFAOYSA-N sigmaaldrich.com |

The following table details some of the computed physical and chemical properties of this compound.

| Property | Value |

| XLogP3 | 1.7 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

| Exact Mass | 178.062994177 Da nih.gov |

| Boiling Point | 319.925ºC at 760 mmHg chemsrc.com |

| Density | 1.201 g/cm³ chemsrc.com |

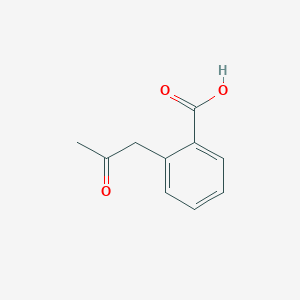

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-oxopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXVWJCTZXNVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454211 | |

| Record name | 2-(2-oxopropyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2852-91-7 | |

| Record name | 2-(2-oxopropyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Oxopropyl Benzoic Acid and Its Analogs

Regioselective Functionalization of Benzoic Acid Scaffolds

The direct and regioselective introduction of functional groups onto a benzoic acid scaffold is a key challenge in organic synthesis. The carboxyl group is an electron-withdrawing meta-director for electrophilic aromatic substitution, making ortho-functionalization via classical methods like Friedel-Crafts reactions difficult. libretexts.orglibretexts.org Consequently, modern methodologies often rely on directing group strategies to achieve the desired ortho-substitution.

Alkylation and Acylation Strategies for Side Chain Introduction

The introduction of an alkyl or acyl side chain at the ortho position of a benzoic acid requires specialized techniques that overcome the inherent directing effect of the carboxyl group. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. The carboxylate group can act as an effective directing group, facilitating functionalization at the adjacent C-H bond.

For instance, a carboxylate-directed ortho-C-H functionalization allows for the regiospecific introduction of allyl groups to benzoic acids using a ruthenium catalyst ([Ru(p-cymene)Cl₂]₂) at mild temperatures. nih.gov Similarly, Palladium(II)-catalyzed ortho-C–H alkylation of benzoic acids has been achieved using alkylboron reagents, a process significantly promoted by mono-protected amino acid ligands (MPAA). nih.gov This latter protocol is compatible with a variety of primary alkyl boron reagents, including those with ketone functional groups. nih.gov

While direct Friedel-Crafts acylation on benzoic acid itself is not feasible, the strategy is often employed on more activated aromatic precursors. studymind.co.uk An alternative route involves introducing an acyl group via acylation, followed by catalytic reduction to yield the desired alkyl side chain. askthenerd.com This two-step process is useful for creating alkyl chains that would otherwise be prone to rearrangement under standard Friedel-Crafts alkylation conditions. askthenerd.com

| Method | Catalyst/Reagents | Key Features |

| Ortho-C-H Allylation | [Ru(p-cymene)Cl₂]₂, K₃PO₄ | Carboxylate-directed; High regioselectivity for the ortho position. nih.gov |

| Ortho-C-H Alkylation | Pd(II), MPAA Ligand, Alkylboron Reagents | Carboxylate-directed; Tolerates various functional groups. nih.gov |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃), Acyl Chloride | Introduces an acyl group; Product is deactivated, preventing poly-acylation. Not directly applicable to deactivated rings like benzoic acid. libretexts.orgstudymind.co.uk |

Condensation Reactions for Ketone Incorporation

Condensation reactions are fundamental to the formation of carbonyl compounds and are pivotal in synthesizing the ketone moiety of 2-(2-oxopropyl)benzoic acid and its analogs. These reactions typically involve the coupling of two carbonyl-containing molecules or a carbonyl compound and a carbanion equivalent. iitk.ac.in

A notable example is found in the synthesis of a key intermediate for the natural product Kigelin. scielo.briaea.orgresearchgate.net In this pathway, a substituted homophthalic acid (3,4,5-trimethoxyhomophthalic acid) is refluxed with acetic anhydride (B1165640) in the presence of pyridine. scielo.brscispace.com This reaction effectively acts as a condensation and acylation step, incorporating the 2-oxopropyl side chain onto the benzoic acid derivative to yield 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid. scielo.brresearchgate.net

More general condensation reactions for ketone synthesis include the Aldol condensation, where aldehydes or ketones with α-hydrogens react to form β-hydroxy aldehydes or ketones. iitk.ac.in The Benzoin addition, another classic reaction, involves the coupling of two aldehydes to produce α-hydroxyketones, catalyzed by nucleophiles like cyanide or N-heterocyclic carbenes. wikipedia.orgorganic-chemistry.org These foundational reactions provide the basis for strategies aimed at incorporating ketone functionalities into complex molecules.

Multi-step Synthetic Routes to this compound Intermediates

The value of this compound and its derivatives is most apparent in their application as intermediates in multi-step syntheses. Their dual functionality—a carboxylic acid and a ketone—allows for a wide range of subsequent chemical transformations, making them ideal building blocks for complex targets.

Utilization in Natural Product Total Synthesis (e.g., Kigelin Pathway)

A prominent example of the utility of a this compound analog is in the total synthesis of (±)-Kigelin. scielo.briaea.orgscispace.com Kigelin is a dihydroisocoumarin, a class of natural products exhibiting various biological activities, originally isolated from Kigelia pinnata and Aspergillus terreus. scielo.brscispace.com

The synthesis of (±)-Kigelin prominently features 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid as a crucial intermediate. scielo.briaea.orgresearchgate.net The formation of this intermediate and its subsequent conversion to the final natural product highlight a key synthetic strategy.

| Step | Starting Material | Reagents/Conditions | Product |

| 1 | 3,4,5-Trimethoxyhomophthalic acid | Acetic anhydride, dry pyridine, reflux | 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid scielo.briaea.orgresearchgate.netscispace.com |

| 2 | 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid | NaBH₄ (Sodium borohydride) | The corresponding secondary alcohol scielo.brscispace.com |

| 3 | The secondary alcohol intermediate | Acetic anhydride, reflux | 6,7,8-trimethoxy-3-methyl-3,4-dihydroisocoumarin scielo.brscispace.com |

| 4 | 6,7,8-trimethoxy-3-methyl-3,4-dihydroisocoumarin | BBr₃ (Boron tribromide) | (±)-Kigelin scielo.brscispace.com |

This pathway demonstrates how the keto-acid structure of the intermediate is perfectly poised for reduction and subsequent cyclodehydration to form the characteristic dihydroisocoumarin ring system of Kigelin.

Strategies for Constructing Related Complex Molecular Architectures

Beyond natural product synthesis, analogs of this compound serve as key building blocks for complex molecules with potential applications in medicinal chemistry and materials science. atomfair.com The strategic placement of the ketone and carboxylic acid functionalities on the aromatic ring allows for the construction of elaborate molecular architectures.

An example is Methyl 2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-oxopropyl]benzoate. atomfair.commanusaktteva.com This compound, which incorporates the 2-(3-oxopropyl)benzoate core, is a valuable synthetic intermediate used in the development of quinoline-based pharmaceuticals, such as antimalarial and anti-inflammatory drug candidates. atomfair.com It is also utilized as a scaffold for designing small-molecule inhibitors that target protein-protein interactions. atomfair.com The synthesis of such complex structures relies on the ability to selectively modify both the keto and ester functions of the core intermediate.

Green Chemistry Approaches and Catalyst-Free Conditions in Aqueous Media for Related Syntheses

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. This includes the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the use of energy-efficient methods. rsc.orgmdpi.com

The synthesis of ketone-containing compounds, such as 2-aroylbenzofurans, has been successfully achieved in aqueous media. One protocol utilizes a phase transfer catalyst (tetra-n-butylammoniumbromide) to facilitate the reaction between o-hydroxyacetophenones and α-bromoketones in water, offering advantages such as short reaction times, high yields, and operational simplicity. Research has shown water to be a superior solvent for this type of reaction compared to organic solvents like DMF, acetone, and ethanol.

Furthermore, progress has been made in developing catalyst-free synthetic methods. Direct dehydrative α-alkylation of ketones with alcohols has been realized under simple, green conditions without external catalysts. nih.gov These autocatalyzed reactions can efficiently produce useful alkylated ketones in a one-pot manner. nih.gov Additionally, light-driven, photocatalyst-free methods have been developed for synthesizing ketones from aldehydes, avoiding the need for pre-functionalized substrates, organometallic reagents, and hazardous solvents. organic-chemistry.org

| Green Approach | Reaction Type | Key Features |

| Aqueous Media | Synthesis of 2-aroylbenzofurans | Use of water as a safe, cheap, and non-flammable solvent; simple work-up. |

| Catalyst-Free | Dehydrative α-alkylation of ketones | Autocatalyzed reaction between ketones and alcohols; avoids external catalysts. nih.gov |

| Photocatalyst-Free | Synthesis of ketones from aldehydes | Light-driven reaction; avoids metal catalysts and hazardous solvents. organic-chemistry.org |

| Biotechnology | Production of 2-oxocarboxylic acids | Fermentative synthesis from renewable feedstocks ("White Biotechnology"). nih.gov |

These approaches represent a significant shift towards more sustainable synthetic practices for producing this compound and related ketone-containing architectures.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Redox Chemistry of the Carbonyl and Aromatic Moieties

The presence of both a ketone and an alkyl-substituted aromatic ring provides multiple sites for oxidation and reduction reactions. The specific outcome of a redox reaction depends heavily on the reagents and conditions employed, allowing for selective transformations.

Selective Oxidation Processes of Hydroxyl Groups and Ketones

The oxidation of 2-(2-oxopropyl)benzoic acid can target either the alkyl side chain or the aromatic ring itself. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize alkyl side chains of aromatic rings, provided there is at least one benzylic hydrogen present. libretexts.org This process, known as benzylic oxidation, typically proceeds via a radical mechanism stabilized by the aromatic ring. libretexts.org In the case of this compound, such harsh oxidation would likely cleave the entire side chain at the benzylic position, leading to the formation of phthalic acid.

Ketones are generally resistant to oxidation without carbon-carbon bond cleavage. However, under specific conditions, such as the Baeyer-Villiger oxidation, a ketone can be converted into an ester. While specific studies on this compound are not prevalent, this pathway remains a theoretical possibility for transforming the ketone moiety. The aromatic ring itself is generally stable to oxidation except under vigorous conditions that can lead to ring cleavage.

| Functional Group | Reaction Type | Typical Reagents | Expected Product |

|---|---|---|---|

| Alkyl Side-Chain | Benzylic Oxidation | Hot, acidic KMnO₄; H₂CrO₄ | Phthalic acid |

| Ketone | Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | 2-(Acetoxy)benzoic acid derivative (after rearrangement) |

Stereocontrolled Reduction Reactions of Ketone Functions

The ketone carbonyl group in this compound is readily reducible to a secondary alcohol, yielding 2-(2-hydroxypropyl)benzoic acid. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. harvard.edu NaBH₄ is a milder, more selective reagent that will reduce the ketone without affecting the carboxylic acid, whereas the more powerful LiAlH₄ would reduce both the ketone and the carboxylic acid. harvard.edu

Achieving stereocontrol in the reduction of the prochiral ketone to form a specific enantiomer of the resulting alcohol is a significant challenge in synthetic chemistry. The outcome of such reductions is influenced by steric hindrance around the carbonyl group. In this molecule, the bulky ortho-carboxylic acid group could direct the incoming hydride reagent to the opposite face of the carbonyl, potentially leading to a degree of diastereoselectivity, although specific studies demonstrating high stereocontrol for this substrate are not widely reported. Chiral reducing agents or catalysts would be necessary to achieve high enantioselectivity.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for a variety of functional group interconversions, most notably esterification and the reverse reaction, hydrolysis.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be converted to an ester through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com The reaction is an equilibrium process, and yields can be improved by removing water as it is formed. Alternative methods include reaction with alkyl halides under basic conditions or the use of activating agents like thionyl chloride to first form an acyl chloride, which then readily reacts with an alcohol.

| Method | Reagents | Description |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction between the carboxylic acid and an alcohol under acidic conditions. |

| Acyl Chloride Formation | 1. Thionyl Chloride (SOCl₂) 2. Alcohol | Conversion of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic substitution by an alcohol. |

| Mixed Anhydrides | Trifluoroacetic anhydride (B1165640) (TFAA), Phosphoric acid, Chitosan | A method used for the benzoylation of complex molecules like chitosan, forming a reactive mixed anhydride intermediate. mdpi.com |

Investigation of Hydrolytic Mechanisms in Related Systems

The hydrolysis of esters of this compound has been studied to understand the influence of the neighboring ketone group. In the alkaline hydrolysis of methyl 2-(2-oxopropyl)benzoates, the reaction rate is significantly enhanced compared to simpler benzoate (B1203000) esters. This rate enhancement is attributed to neighboring group participation, where the keto-carbonyl group acts as an intramolecular nucleophile. The mechanism involves the formation of a six-membered ring intermediate, which is more readily attacked by hydroxide (B78521) ions, thus facilitating the cleavage of the ester bond. This demonstrates a clear case of intramolecular catalysis, where the structure of the molecule itself accelerates the reaction.

Intramolecular Rearrangements and Cyclization Reactions

The ortho-positioning of the oxopropyl side chain and the carboxylic acid group makes this compound particularly prone to intramolecular cyclization. Such reactions are characteristic of 2-acylbenzoic acids, which can exist in equilibrium with their cyclic tautomeric forms, known as 3-hydroxy-3-alkylisobenzofuran-1(3H)-ones (or phthalides). researchgate.net

Under different conditions, these intermediates can lead to a variety of heterocyclic products. For instance, in the presence of a base, a related compound, 2-acetylbenzoic acid, undergoes a cascade cyclization process to furnish isobenzofuranone derivatives with high efficiency. nih.gov Acidic conditions can promote subsequent intramolecular rearrangements and further cyclizations to produce more complex polyheterocyclic scaffolds. nih.gov This reactivity highlights the utility of 2-acylbenzoic acids as versatile synthons in the construction of heterocycles. researchgate.net While an intramolecular aldol-type reaction involving the enolate of the ketone attacking the carboxylic acid is theoretically possible, it would lead to a seven-membered ring, which is generally less thermodynamically favored than the formation of five-membered rings like the isobenzofuranone system. libretexts.org

| Reaction Conditions | Intermediate/Tautomer | Potential Product Type | Driving Force |

|---|---|---|---|

| Equilibrium (Neutral) | 3-Hydroxy-3-(2-oxopropyl)isobenzofuran-1(3H)-one | Cyclic Lactol | Intramolecular nucleophilic attack of carboxylate on ketone. |

| Basic (e.g., Na₂CO₃) | Enolate formation followed by cyclization | Isobenzofuranone derivatives | Base-catalyzed cascade cyclization. nih.gov |

| Acidic (e.g., p-TsOH) | Protonation and activation of carbonyls | Rearranged polyheterocycles | Acid-catalyzed rearrangement of initial cyclization products. nih.gov |

Diversification through Substitution Reactions at the Ketone and Aromatic Positions

Substitution at the Ketone Position: The ketone functionality, specifically the α-carbon of the oxopropyl side chain, is a primary site for substitution reactions. These reactions often proceed via the formation of an enol or enolate intermediate. While specific examples for this compound are not extensively detailed, analogous transformations in α-keto esters and related compounds provide a framework for its potential reactivity. Reactions such as α-halogenation can introduce a leaving group, facilitating subsequent nucleophilic substitutions to build more complex molecular scaffolds.

Substitution at the Aromatic Positions: The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The existing carboxyl and oxopropyl groups act as directing groups, influencing the position of incoming substituents. The carboxylic acid group is a deactivating meta-director, while the oxopropyl group is a deactivating ortho, para-director. The net effect and regioselectivity of substitution would depend on the specific reaction conditions and reagents.

Furthermore, modern catalytic methods offer pathways for targeted substitution. For instance, palladium(II)-catalyzed alkylation of benzoic acids has been demonstrated as a viable method for introducing alkyl chains at the ortho-position relative to the carboxylic acid, a position already occupied in the parent molecule but indicative of the reactivity of the aromatic ring. Multi-component reactions, while not directly yielding simple substituted derivatives, are invaluable for synthesizing complex congeners from structurally similar keto-acid building blocks. beilstein-journals.org

Table 2: Potential Substitution Reactions for Derivative Synthesis This table outlines potential reaction types for modifying the core structure of this compound.

| Reaction Site | Reaction Type | Typical Reagents | Potential Product Class |

| Ketone (α-carbon) | α-Halogenation | N-Bromosuccinimide (NBS), Br₂ | α-Halo-ketone derivatives |

| Ketone (α-carbon) | Alkylation (via enolate) | Base (e.g., LDA), Alkyl halide | α-Alkylated keto-acid derivatives |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzoic acid derivatives |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted benzoic acid derivatives |

Sophisticated Spectroscopic and Structural Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural determination of 2-(2-oxopropyl)benzoic acid in solution. Analysis of both ¹H and ¹³C NMR spectra provides detailed insights into the molecular framework and the compound's existence in a state of tautomeric equilibrium.

The compound exhibits ring-chain tautomerism, co-existing as an open-chain keto-acid and a cyclic lactone (3-hydroxy-3-methylisobenzofuran-1(3H)-one). The ratio of these tautomers is highly dependent on the solvent and other experimental conditions. NMR spectroscopy is adept at identifying and quantifying the components of this equilibrium. rsc.org

In the keto-acid form, the ¹H NMR spectrum would display distinct signals for the carboxylic acid proton, aromatic protons, a methylene (B1212753) group (–CH₂–), and a methyl group (–CH₃). The cyclic lactone form, however, presents a different spectral pattern, most notably featuring a signal for a hydroxyl (–OH) proton and lacking the carboxylic acid proton signal. Studies have indicated that in certain solvents, the cyclic lactone form is predominant. rsc.org

Table 1: Representative ¹H NMR Spectroscopic Data for the Tautomers of this compound Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS. Actual values can vary.

Keto-Acid Form| Assignment | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| COOH | ~10-12 | Singlet (broad) |

| Aromatic H | ~7.2-8.1 | Multiplet |

| CH₂ | ~4.2 | Singlet |

| CH₃ | ~2.2 | Singlet |

| Assignment | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| Aromatic H | ~7.3-7.9 | Multiplet |

| OH | ~5.5 | Singlet (broad) |

| CH₂ | ~3.1, 3.4 | AB quartet |

Advanced Vibrational Spectroscopy (IR) for Functional Group Identification and Tautomeric Studies

Advanced vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides critical information about the functional groups present in this compound, making it an excellent method for studying its tautomerism. rsc.org The distinct vibrational frequencies of the bonds in the keto-acid and cyclic lactone forms allow for their differentiation.

The open-chain keto-acid form is characterized by two prominent carbonyl (C=O) stretching bands: one for the carboxylic acid group (typically around 1700-1725 cm⁻¹) and another for the ketone (around 1715 cm⁻¹). A very broad absorption band for the carboxylic acid O-H stretch is also expected between 2500-3300 cm⁻¹. researchgate.net

Conversely, the cyclic lactone tautomer is identified by a single, higher-frequency C=O stretching band characteristic of a five-membered ring ester (lactone), often appearing near 1760 cm⁻¹. The broad carboxylic acid O-H band is replaced by a sharper O-H stretching band from the hydroxyl group of the lactone. The presence or absence of these key bands provides clear evidence for the dominant tautomeric form under the conditions of analysis.

Table 2: Key Diagnostic IR Absorption Bands for Tautomeric Analysis

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Keto-Acid Form) | Expected Wavenumber (cm⁻¹) (Cyclic Lactone Form) |

| Carboxylic Acid | C=O Stretch | ~1700-1725 | Absent |

| Ketone | C=O Stretch | ~1715 | Absent |

| Carboxylic Acid | O-H Stretch | ~2500-3300 (very broad) | Absent |

| Lactone (Ester) | C=O Stretch | Absent | ~1760 |

| Hydroxyl | O-H Stretch | Absent | ~3200-3500 (sharper) |

High-Resolution Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the structure of this compound. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₀O₃.

In the context of identifying compounds in complex mixtures, such as environmental samples, the coupling of advanced separation techniques with high-resolution mass spectrometry is particularly powerful. For instance, comprehensive two-dimensional gas chromatography coupled with a quadrupole time-of-flight mass spectrometer (GC×GC-QTOFMS) is a state-of-the-art technique used to analyze the array of products from the photooxidation of naphthalene. nih.govresearchgate.net As this compound can be a potential oxidation product, this technique would enable its separation from a complex matrix and its positive identification through its accurate mass and characteristic fragmentation pattern. The fragmentation in the mass spectrometer would likely involve characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO), and the acetyl group (CH₃CO).

X-ray Crystallography for Solid-State Structure and Enzyme-Ligand Complex Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would definitively establish which tautomeric form of this compound is stable in the crystal lattice, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.

Furthermore, X-ray crystallography is invaluable for visualizing how molecules bind to biological targets such as enzymes. While the specific crystal structure for this compound bound to an enzyme is not available, extensive research has been conducted on its structural isomer, 4-(2-oxopropyl)benzoic acid, with the enzyme CYP199A4 from Rhodopseudomonas palustris. researchgate.net This bacterial cytochrome P450 enzyme is known to catalyze the hydroxylation of para-substituted benzoic acids. researchgate.netnih.gov Structural studies of CYP199A4 in complex with various ligands have revealed how these substrates are positioned within the active site, held in place by hydrophobic and hydrogen-bonding interactions, orienting them for selective oxidation by the heme cofactor. researchgate.netnih.govnih.gov This type of analysis provides critical insights into enzyme mechanisms and substrate specificity, demonstrating a powerful application of X-ray crystallography in biochemical research.

In Depth Mechanistic Studies of Reactions Involving 2 2 Oxopropyl Benzoic Acid and Its Analogs

Enzyme-Catalyzed Biotransformations

The biotransformation of benzoic acid derivatives is a subject of significant research, particularly utilizing the cytochrome P450 (CYP) superfamily of heme-containing monooxygenase enzymes. nih.govacs.orgnih.gov These enzymes are known for their ability to catalyze the selective oxidation of C-H bonds under ambient conditions. nih.gov The bacterial enzyme CYP199A4 from Rhodopseudomonas palustris has emerged as a valuable model system for studying these mechanisms due to its high affinity for para-substituted benzoic acids and its ability to catalyze oxidation at the para-substituent. nih.govnih.govrsc.org

Cytochrome P450 Monooxygenase (CYP199A4) Hydroxylation Mechanisms (e.g., on 4-(2-oxopropyl)benzoic acid)

The CYP199A4 enzyme effectively catalyzes the hydroxylation of carbonyl-containing benzoic acid analogs. nih.govacs.orgnih.gov Specifically, it regioselectively hydroxylates 4-(2-oxopropyl)benzoic acid to produce 4-(1-hydroxy-2-oxopropyl)benzoic acid as the primary metabolite. nih.govacs.orgnih.gov The catalytic cycle of P450 enzymes is complex, but the hydroxylation reaction is generally understood to proceed via a radical rebound mechanism. nih.gov In aromatic hydroxylation, the reaction can occur through the formation of an arene oxide or by electrophilic attack of the highly reactive ferryl-oxo intermediate (Compound I) on the aromatic system. nih.gov For aliphatic C-H bonds, such as those in the side chain of 4-(2-oxopropyl)benzoic acid, the mechanism involves the abstraction of a hydrogen atom by Compound I to form a carbon radical and a ferryl-hydroxy species. This is followed by the "rebound" of the hydroxyl group to the carbon radical, resulting in the hydroxylated product. nih.gov

Regioselectivity and Stereochemical Control in Enzyme Active Sites

A hallmark of enzyme catalysis is the precise control over reaction selectivity. nih.govacs.orgnih.gov In the case of CYP199A4, the oxidation of para-substituted benzoic acids is highly regioselective, with reactions occurring preferentially at the para-substituent. nih.govrsc.org The enzyme's active site architecture constrains the substrate, positioning the target C-H bond for selective oxidation.

For 4-(2-oxopropyl)benzoic acid, CYP199A4 demonstrates high regioselectivity by hydroxylating the C1' position (the carbon adjacent to the carbonyl group) to form an α-hydroxyketone. nih.govacs.orgresearchgate.net Furthermore, this hydroxylation proceeds with high stereoselectivity, yielding a specific enantiomer of the 4-(1-hydroxy-2-oxopropyl)benzoic acid product. nih.govacs.orgnih.gov This stereochemical control is dictated by the specific orientation of the substrate within the chiral environment of the enzyme's active site. nih.govrsc.org High-resolution X-ray crystal structures of CYP199A4 co-crystallized with substrates like 4-(2-oxopropyl)benzoic acid provide a structural basis for these observations, revealing how the substrate binds and is oriented relative to the heme catalytic center. nih.govacs.orgnih.gov

Enzymatic C-C Bond Cleavage Processes and Enzyme Variant Effects

While wild-type (WT) CYP199A4 is proficient at hydroxylation, it is not an effective catalyst for subsequent carbon-carbon (C-C) bond cleavage, also known as a lyase reaction. nih.govacs.orgnih.gov However, protein engineering has shown that specific mutations in the active site can induce this activity. Molecular dynamics (MD) simulations and experimental work have identified the phenylalanine residue at position 182 (F182) as a key regulator of this function. nih.govmdpi.com

Mutating this residue to smaller amino acids, such as leucine (B10760876) (F182L) or alanine (B10760859) (F182A), allows the α-hydroxyketone intermediate to approach the heme catalyst more closely, enabling the C-C bond cleavage to occur. nih.govacs.orgnih.gov The F182L variant of CYP199A4 was shown to catalyze the C-C cleavage of a designed α-hydroxy ketone substrate. nih.govacs.org Similarly, the F182A variant can catalyze both the initial hydroxylation of 4-(2-oxopropyl)benzoic acid and the subsequent C-C bond cleavage reaction. nih.govacs.orgnih.gov

The mechanism for this lyase activity is thought to involve a species earlier in the catalytic cycle than Compound I, specifically the ferric-peroxo intermediate. nih.govnih.gov This is supported by an inverse kinetic solvent isotope effect observed for the reaction, a phenomenon also seen in the lyase activity of the human P450 enzyme CYP17A1. nih.govacs.org

| Enzyme Variant | Primary Reaction | Key Product(s) | Mechanistic Notes |

|---|---|---|---|

| Wild-Type (WT) | α-Hydroxylation | 4-(1-hydroxy-2-oxopropyl)benzoic acid | Efficient hydroxylation but poor C-C bond cleavage activity. nih.govacs.org |

| F182L Mutant | C-C Bond Cleavage | Cleavage products (e.g., 4-acetylbenzoic acid) | Mutation allows closer substrate approach to the heme, enabling lyase activity via a ferric-peroxo intermediate. nih.govnih.govacs.org |

| F182A Mutant | Hydroxylation & C-C Bond Cleavage | 4-(1-hydroxy-2-oxopropyl)benzoic acid and subsequent cleavage products | Supports both sequential reactions, acting as a dual-function catalyst. nih.govacs.orgnih.gov |

Organocatalytic Reaction Pathways (e.g., in asymmetric syntheses of related ketones involving benzoic acid as co-catalyst)

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org These catalysts operate through several primary mechanisms, including acting as Lewis acids/bases or Brønsted acids/bases. acs.orgyoutube.com Benzoic acid, as a carboxylic acid, functions as a Brønsted acid—a proton donor. youtube.comresearchgate.net

In asymmetric syntheses of ketones, chiral organocatalysts are often employed in conjunction with acid co-catalysts. For instance, in reactions involving the formation of chiral ketones, a primary or secondary amine catalyst might be used to form an enamine or iminium ion intermediate, while a Brønsted acid like benzoic acid can play a crucial role in the catalytic cycle. researchgate.netyoutube.com The acid can facilitate catalyst turnover or activate the substrate by protonating a functional group, such as a carbonyl, rendering it more electrophilic. researchgate.net The combined use of a chiral amine and an acid co-catalyst can create a highly effective dual-activation system for achieving high enantioselectivity. researchgate.net

Transition Metal-Mediated Catalytic Cycles (e.g., oxidative coupling of benzoic acid and alkynes)

Transition metals are powerful catalysts for a wide array of organic transformations, including the formation of C-C bonds. nih.govrsc.org One such reaction is the oxidative coupling of benzoic acids with alkynes, which provides an efficient route to synthesize 3-ylidenephthalides. acs.org This reaction can be catalyzed by rhodium (Rh) or iridium (Ir) complexes. acs.orgacs.org

The catalytic cycle typically involves the following key steps:

C-H Activation: The transition metal catalyst coordinates to the benzoic acid, often assisted by the carboxylate group, and activates an ortho C-H bond. acs.orgacs.org Computational studies suggest this step is often assisted by a base, such as an acetate (B1210297) anion. acs.org

Alkyne Insertion: The alkyne substrate coordinates to the metal center and subsequently inserts into the metal-carbon bond. nih.gov

This method provides a direct and atom-economical pathway to complex heterocyclic structures from readily available starting materials. acs.org

| Catalysis Type | Catalyst Example | Typical Reaction | Mechanism Hallmark |

|---|---|---|---|

| Enzyme Catalysis | CYP199A4 | Hydroxylation, C-C Cleavage | Heme-based oxidation in a defined active site. nih.gov |

| Organocatalysis | Benzoic Acid (as co-catalyst) | Asymmetric Ketone Synthesis | Proton donation (Brønsted acid catalysis). youtube.comresearchgate.net |

| Transition Metal Catalysis | Rhodium (Rh) or Iridium (Ir) complexes | Oxidative Coupling | C-H activation and reductive elimination cycle. acs.orgacs.org |

Role of Acid Co-catalysts and Proton Transfer Mechanisms

In many organocatalytic reactions, an acid co-catalyst is essential for achieving high efficiency and selectivity. researchgate.net Brønsted acids, ranging from simple carboxylic acids to more complex phosphoric acids, function by donating a proton. acs.orgumn.edu This proton transfer can serve several purposes within a catalytic cycle.

First, the acid can protonate a substrate to enhance its reactivity. For example, protonating a carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. youtube.com Second, in reactions involving amine catalysts (e.g., enamine catalysis), the acid can assist in the formation and hydrolysis of intermediates like iminium ions, which is crucial for regenerating the catalyst and releasing the product. youtube.com The proton transfer step can stabilize transition states, often through hydrogen bonding, thereby lowering the activation energy of the reaction. umn.edu The effectiveness of the acid co-catalyst is often dependent on its acidity (pKa) and the specific reaction conditions. researchgate.net

Computational Chemistry and Molecular Modeling for Elucidating Reactivity and Interactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction pathways and characterize the geometry and energy of transition states. For derivatives of benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed information on optimized molecular structures, including bond lengths and angles. mdpi.com

Studies on related benzoic acid compounds demonstrate the utility of DFT in exploring reaction mechanisms such as decarboxylation. ajgreenchem.comresearchgate.net These calculations can map out the potential energy surface of a reaction, identifying intermediate structures and the high-energy transition states that connect them. For instance, in the oxidative decarboxylation of benzoic acid, DFT has been used to propose potential structures for the oxidized intermediate and calculate the activation energy required to proceed to the decarboxylated product. ajgreenchem.comresearchgate.net Similarly, the mechanism of silver-catalyzed decarboxylation has been investigated, determining the energy profile for the single-step reaction. ajgreenchem.comresearchgate.net

The theoretical framework of DFT also allows for the analysis of how different substituents on the benzoic acid ring affect its reactivity. nih.govsemanticscholar.org By calculating descriptors like chemical potential and Fukui functions, researchers can predict how a substituent, such as the 2-oxopropyl group, influences the acidity and the reactivity of the carboxyl group. semanticscholar.org These computational approaches can distinguish between inductive and resonance effects, offering a rationale for the observed chemical behavior. semanticscholar.org

Molecular Dynamics (MD) Simulations for Substrate-Enzyme Binding and Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is invaluable for understanding how a flexible molecule like 2-(2-oxopropyl)benzoic acid might bind to a biological target, such as an enzyme, and for exploring its accessible conformations in different environments. chemrxiv.org

MD simulations can model the dynamic process of a substrate binding to an enzyme's active site. nih.gov By simulating the protein and ligand in a solvated environment over time (from nanoseconds to microseconds), researchers can observe the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. chemrxiv.orgnih.gov For example, simulations can reveal how an enzyme's active site might fluctuate between open and closed conformations to accommodate a substrate. nsf.gov The trajectories generated from MD simulations provide a detailed, time-resolved view of the binding process, which is often difficult to capture experimentally. ed.ac.uk

Furthermore, MD simulations are used to map the conformational landscape of a molecule. nih.gov For a molecule with multiple rotatable bonds like this compound, numerous conformations are possible. Enhanced sampling techniques in MD can explore this vast conformational space to identify the most stable, low-energy conformations and the pathways for transitioning between them. chemrxiv.orgbiorxiv.org This information is crucial for understanding its behavior in solution and how its shape might adapt upon binding to a receptor. chemrxiv.org

Energy Barrier Analysis and Determination of Rate-Limiting Steps in Catalytic Processes

For example, computational studies on the decarboxylation of benzoic acid have quantified the energy barriers for different potential pathways. ajgreenchem.comresearchgate.net These analyses provide concrete energetic data that helps in determining the most favorable reaction mechanism under specific conditions.

| Reaction Pathway | Methodology | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Decarboxylation | DFT (B3LYP/LANL2DZ, WB97XD/DGDZVP) | 62.99 |

| Silver-Catalyzed Decarboxylation | DFT (B3LYP/LANL2DZ, WB97XD/DGDZVP) | 43.31 |

| Radical Path (Decarboxylation Step) | DFT (B3LYP/LANL2DZ, WB97XD/DGDZVP) | 16.93 |

| Radical Path (Initial Radical Creation) | DFT (B3LYP/LANL2DZ, WB97XD/DGDZVP) | 100.12 |

Rationalization of Stereochemical Control and Enantioselectivity

Computational modeling is a key tool for understanding and predicting the stereochemical outcomes of chemical reactions. When a reaction can produce multiple stereoisomers, DFT calculations can be employed to rationalize why one isomer is formed preferentially over another. This is achieved by calculating the energies of the diastereomeric transition states that lead to the different products.

According to transition state theory, the product distribution is determined by the relative free energies of the transition states. A lower transition state energy corresponds to a faster reaction rate. Therefore, by locating the transition state structures for the formation of each possible stereoisomer and calculating their relative energies, one can predict the major product of the reaction.

While specific studies on the stereoselectivity of reactions involving this compound are not available, the general methodology is well-established. For instance, in an asymmetric synthesis, a chiral catalyst or auxiliary creates a chiral environment. Computational models can elucidate the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state assembly that favor the formation of one enantiomer. This rationalization of enantioselectivity is crucial for the design of new and more effective asymmetric catalysts and for understanding the stereospecificity of enzymes. semanticscholar.org

Research Applications in Specialized Chemical Fields

Precursor Chemistry in Medicinal Chemistry and Pharmaceutical Research

In the quest for new therapeutic agents, 2-(2-oxopropyl)benzoic acid serves as a valuable scaffold or starting material. Its reactive sites—the carboxylic acid and the ketone—allow for a wide range of chemical modifications to generate diverse molecular libraries for biological screening.

Benzoic acid and its derivatives have long been recognized for their biological activities, including antimicrobial properties. ijcrt.orgresearchgate.net They function as lead structures in the development of new drugs. The fundamental mechanism of benzoic acid's antimicrobial action involves disrupting the pH balance within microbial cells. ijcrt.org By modifying the basic benzoic acid structure, researchers can fine-tune these properties.

The this compound structure has been incorporated into more complex molecules to explore new biological activities. For instance, derivatives such as "methyl 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, benzoate" have been synthesized and cataloged for further investigation. epa.govnih.gov The synthesis of such complex molecules demonstrates the utility of the oxopropyl-benzoic acid core as a foundational element for creating larger, potentially bioactive compounds that could be screened for activities like enzyme inhibition or antibacterial efficacy. Studies have shown that benzoic acid derivatives can exhibit a wide range of pharmacological effects, including antibacterial, antifungal, and anti-inflammatory properties, making them attractive candidates for medicinal chemistry programs. ijcrt.orgresearchgate.net

| Derivative Type | Potential Biological Activity | Rationale | Reference |

|---|---|---|---|

| Substituted Benzoic Acids | Antibacterial | Disruption of cellular pH and membrane integrity in microbes. | ijcrt.orgnih.gov |

| Complex Heterocyclic Derivatives | Enzyme Inhibition | The core structure serves as a scaffold to position functional groups for interaction with enzyme active sites. | epa.govnih.gov |

| Phenolic Derivatives | Antifungal | Inhibition of mold and yeast growth, often used as preservatives. | ijcrt.org |

The structure of a molecule dictates its function and its ability to interact with and modulate biochemical pathways. A relevant example from a related compound, 4-(2,2-dimethyl-1-oxopropyl)benzoic acid, involves the concept of coenzyme A (CoA) sequestration as a mechanism for hypoglycemic agents. In this mechanism, the compound is converted into a non-metabolizable CoA thioester, which effectively reduces the intracellular pool of free CoA. This depletion of CoA inhibits fatty acid oxidation, a key pathway in glucose metabolism.

While direct studies on this compound for CoA sequestration are not prominent, its potential to influence other metabolic pathways has been suggested by research on related compounds. For example, benzoic acid itself has been shown to inhibit the biosynthesis of Coenzyme Q (CoQ) in the yeast Schizosaccharomyces pombe. nih.gov The study found that benzoic acid likely acts as an inhibitor of the prenylation of CoQ precursors, a critical step in the CoQ synthesis pathway. nih.gov This finding highlights that benzoic acid derivatives can indeed modulate specific enzymatic steps in vital biochemical pathways. Given its structure, this compound presents an interesting candidate for similar investigations into pathway modulation, where its keto and carboxyl groups could be sites for metabolic activation or enzymatic interaction.

Advanced Organic Synthesis and Materials Science

The dual functionality of this compound makes it a useful intermediate in the synthesis of complex molecules and functional materials.

One of the most significant applications of a derivative of this compound is in the pharmaceutical industry as a key intermediate in the synthesis of Montelukast. researchgate.netatomfair.com Montelukast is a leukotriene receptor antagonist used in the treatment of asthma. researchgate.net The synthesis of this complex molecule involves multiple steps, and a specific derivative, methyl 2-[3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate, is a crucial precursor. atomfair.comgoogle.com

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|---|

| Methyl 2-[3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate | 149968-11-6 | C28H22ClNO3 | Key precursor for the synthesis of Montelukast. | atomfair.comnih.govusbio.net |

The broader class of benzoic acid derivatives serves as fundamental building blocks in materials science. annexechem.com They are used in the production of plasticizers, which add flexibility to plastics, and in the manufacture of alkyd resins and other polymers used in coatings, adhesives, and varnishes. annexechem.com The reactivity of the carboxylic acid group allows for the formation of esters and amides, enabling the incorporation of the benzoic acid structure into polymer chains. wikipedia.org

Specifically, this compound offers two distinct reactive handles for polymerization or material functionalization. The carboxylic acid can be used to form polyesters or polyamides, while the ketone group can undergo reactions such as condensation or reduction to create different functionalities within a material. Furthermore, derivatives of benzoic acid are used in the synthesis of dyes and other specialty chemicals. researchgate.net The conjugated system present in some derivatives can impart fluorescent properties, making them suitable for applications in material science as optical agents. atomfair.com The potential to create novel polymers and functional materials from this compound makes it a compound of interest for further research in this field.

Agrochemical Research (e.g., potential phytotoxicity for herbicides or plant growth regulators)

Benzoic acid and its derivatives see wide application in the agricultural sector. researchgate.net They can serve as precursors for various agrochemical products, including herbicides and pesticides. researchgate.net The biological activity of these compounds is not limited to microbes; they can also affect plant growth and development.

While specific research on the phytotoxicity or plant growth regulatory effects of this compound is not widely documented, its structural features suggest it could be a candidate for such applications. The introduction of different functional groups onto the benzoic acid ring can lead to compounds with herbicidal activity. The mode of action often involves the disruption of plant hormones or essential metabolic processes. Given its chemical reactivity, this compound could be used as a starting point to synthesize new compounds for screening as potential herbicides or plant growth regulators.

Emerging Research Avenues and Future Outlook for 2 2 Oxopropyl Benzoic Acid

Rational Design of Derivatives with Enhanced or Novel Reactivity Profiles

The core structure of 2-(2-oxopropyl)benzoic acid presents a versatile scaffold for chemical modification. Rational design strategies are pivotal in systematically altering this structure to develop derivatives with fine-tuned reactivity, improved efficacy, and novel functionalities. By employing computational modeling and structure-activity relationship (SAR) studies, researchers can predict how specific structural modifications will influence the compound's properties.

Key to this approach is the concept of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets. The benzimidazole (B57391) scaffold, for instance, is a well-known privileged structure found in numerous FDA-approved drugs. nih.gov By strategically incorporating such motifs into the this compound backbone, it may be possible to create new compounds with a broad range of pharmacological activities. nih.gov

Another powerful strategy is "scaffold hopping," where the core structure of a known active compound is replaced with a different, isosteric scaffold to improve properties like potency, selectivity, or pharmacokinetic profiles. For example, the strategic replacement of a nitrogen atom in a quinazoline (B50416) ring with a carbon to form a quinoline (B57606) ring has led to the development of successful kinase inhibitors.

Table 1: Strategies for Rational Derivative Design of this compound

| Strategy | Description | Potential Outcome for this compound Derivatives |

| Privileged Scaffold Incorporation | Integrating known biologically active scaffolds (e.g., benzimidazole) into the molecule. nih.gov | Creation of derivatives with a broader spectrum of pharmacological activities. |

| Scaffold Hopping | Replacing the core structure with a bioisosteric equivalent to improve properties. | Development of analogs with enhanced potency, selectivity, or reduced toxicity. |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying functional groups to understand their impact on activity. | Identification of key structural features for optimal performance and targeted reactivity. |

| Computational Modeling | Utilizing in silico methods to predict binding affinities and reactivity. | Accelerated discovery of promising derivatives with desired properties, reducing the need for extensive empirical screening. |

The exploration of the chemical space around the functional groups of this compound, such as the carboxylic acid and ketone moieties, can lead to the discovery of derivatives with selective inhibitory activities against various enzymes or receptors.

Exploration of Chemoenzymatic Synthesis Applications

While traditional chemical synthesis routes for this compound and its derivatives are established, there is a growing trend towards more sustainable and efficient chemoenzymatic methods. These approaches combine the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis.

Biocatalysts, such as isolated enzymes or whole-cell systems, offer unparalleled stereoselectivity and regioselectivity, which are often challenging to achieve with conventional chemical methods. For instance, reversible benzoic acid decarboxylases have demonstrated their utility in biocatalytic Kolbe-Schmitt reactions, showcasing the potential for enzymatic modifications of the benzoic acid moiety. nih.gov

Table 2: Potential Chemoenzymatic Approaches for this compound Synthesis

| Enzymatic Reaction | Potential Application to this compound | Advantages |

| Decarboxylation/Carboxylation | Selective modification of the carboxylic acid group. nih.gov | High regioselectivity and mild reaction conditions. |

| Reduction | Stereoselective reduction of the ketone group to a chiral alcohol. | Access to enantiomerically pure derivatives with potentially different biological activities. |

| Oxidation | Biocatalytic Baeyer-Villiger oxidation of the ketone. mdpi.com | Formation of ester derivatives with high chemo- and regioselectivity. mdpi.com |

| Multi-enzyme Cascades | One-pot synthesis of complex derivatives from simple precursors. | Increased efficiency, reduced waste, and simplified purification processes. |

Advanced Analytical Methodologies for Trace Analysis and Complex Mixture Characterization

As the applications of this compound and its derivatives expand, the need for highly sensitive and selective analytical methods for their detection and characterization becomes paramount. This is especially true for trace analysis in biological matrices or environmental samples. Hyphenated analytical techniques, which couple a separation method with a detection method, are at the forefront of this endeavor.

Techniques such as Ultra-High-Performance Liquid Chromatography combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UHPLC-FT-ICR-MS) have proven to be powerful tools for metabolic profiling. A study on the related compound, 2-(2-hydroxypropanamido)benzoic acid, successfully utilized this method to identify 13 metabolites in rat plasma, urine, feces, and bile. nih.gov This demonstrates the potential for using such advanced techniques to elucidate the metabolic fate of this compound in vivo. nih.gov

Hyphenated techniques offer several advantages, including improved sample throughput, enhanced reproducibility, and the ability to perform separation and quantification simultaneously in a closed system, which minimizes the risk of contamination. chromatographytoday.com

Table 3: Advanced Analytical Techniques for the Analysis of this compound

| Technique | Principle | Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass-based detection. ijpsjournal.com | Analysis of volatile derivatives or degradation products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates non-volatile compounds followed by mass-based detection. | Quantification and identification in complex biological and environmental samples. |

| Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) | Separates compounds followed by structural elucidation using NMR. | Unambiguous identification of novel derivatives and metabolites. |

| UHPLC-FT-ICR-MS | High-resolution separation coupled with high-resolution mass spectrometry. nih.gov | Comprehensive metabolic profiling and identification of trace-level metabolites. nih.gov |

Expanding Biological Interaction Studies through Systems Biology Approaches

To fully comprehend the biological effects of this compound and its derivatives, a shift from a single-target to a systems-level understanding is necessary. Systems biology integrates experimental data from various "-omics" platforms (e.g., genomics, proteomics, metabolomics) with computational modeling to map the complex interaction networks within a biological system.

Untargeted metabolomics profiling, for instance, can provide a global snapshot of the metabolic changes induced by the compound in a cell or organism. By comparing the metabolic profiles of treated and untreated samples, researchers can identify perturbed pathways and gain insights into the compound's mechanism of action and potential off-target effects. This approach has been successfully used to characterize metabolic differences in smokers and to identify biomarkers for disease risk. nih.gov

Such a holistic approach can help in identifying novel therapeutic targets, understanding mechanisms of toxicity, and discovering biomarkers for monitoring the biological response to this compound derivatives.

Synergistic Theoretical and Experimental Investigations for Deeper Mechanistic Understanding

The combination of computational chemistry and experimental studies provides a powerful synergy for elucidating the reaction mechanisms, spectroscopic properties, and biological activities of this compound and its analogs. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model molecular structures, predict vibrational spectra, and calculate electronic properties. youtube.com

These theoretical predictions can then be validated and refined through experimental techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. youtube.com Such a combined approach has been used to study the aminolysis of 2-benzoxazolinone (B145934) and the retro-Nazarov reaction, providing detailed insights into the reaction pathways and transition states. nih.govnih.gov

For this compound, computational studies could be used to:

Predict the most stable conformations of the molecule.

Simulate its interaction with biological targets, such as enzyme active sites.

Elucidate the mechanisms of its chemical reactions, including the formation of derivatives.

Interpret experimental spectroscopic data with greater accuracy.

This deeper mechanistic understanding is crucial for the rational design of new derivatives with tailored properties and for predicting their behavior in different chemical and biological environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-oxopropyl)benzoic acid, and how can yield and purity be improved?

- Methodological Answer : Synthesis can be optimized via stepwise esterification and oxidation. For example, intermediates like dimethyl 2-nitroterephthalate (prepared via nitration and esterification) can be reduced to the amine, followed by hydrolysis to the carboxylic acid . Monitoring reaction progress with HPLC (>95% purity threshold) and using Pd/C catalytic hydrogenation (5 wt% catalyst loading) ensures high yields (≥85%) . Purification via recrystallization in methanol/water (1:3 v/v) removes byproducts.

Q. How is this compound structurally characterized, and what analytical techniques are critical?

- Methodological Answer : Use X-ray crystallography (e.g., SHELXL-2018 ) for unambiguous structural confirmation. Pair with spectroscopic methods:

- NMR : Analyze and spectra for carbonyl (δ ~200 ppm) and aromatic protons (δ 7.2–8.1 ppm).

- Mass Spectrometry : Compare experimental m/z (e.g., [M+H] = 179.08) with NIST reference data .

- IR : Confirm ketone (C=O stretch ~1700 cm) and carboxylic acid (O-H stretch ~2500–3000 cm) functionalities.

Advanced Research Questions

Q. How do computational models resolve reaction mechanisms involving this compound as a co-catalyst?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can map energy profiles for acid-catalyzed enolization or cyclization steps. For instance, benzoic acid lowers the activation energy of keto-enol tautomerization by stabilizing transition states via hydrogen bonding . Solvent effects (e.g., ε = 4.3 for THF) are modeled using a polarizable continuum framework.

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

- Methodological Answer : Discrepancies in NMR splitting patterns (e.g., diastereotopic protons) require variable-temperature NMR (VT-NMR) to assess conformational dynamics. For mass spectrometry, high-resolution Q-TOF instruments (resolving power >30,000) distinguish isobaric ions (e.g., CHO vs. CHO) with sub-ppm mass accuracy .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer : Protect the ketone group (e.g., as a ketal using ethylene glycol) before esterifying the carboxylic acid. For amidation, use coupling agents like HATU (2 equiv.) in DMF to minimize racemization. Monitor by TLC (silica gel, EtOAc/hexanes 1:1) and isolate via column chromatography (R = 0.3–0.5) .

Key Research Challenges

- Crystallization Difficulties : Slow evaporation from acetone/hexane (3:7) at 4°C improves crystal quality for X-ray studies .

- Toxicity Profile : LD (rat, oral) = 1200 mg/kg; handle with nitrile gloves and fume hood (OSHA PEL = 5 mg/m) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。